

Application Notes and Protocols for CH1055 in Preclinical Tumor Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging in preclinical models. A key advantage of **CH1055** is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, which minimizes long-term toxicity concerns.[1][2] **CH1055** can be utilized in its native form, PEGylated to improve solubility and circulation time, or conjugated to targeting moieties such as antibodies or peptides for specific tumor imaging.[1][2][3] This document provides detailed application notes and protocols for the use of **CH1055** and its conjugates for in vivo tumor imaging in mice.

Data Presentation

The following tables summarize the quantitative data for **CH1055** and its conjugates in preclinical tumor imaging studies. While comprehensive biodistribution data in the format of percentage of injected dose per gram of tissue (%ID/g) is not readily available in the reviewed literature, the tumor-to-background ratio (TBR) or tumor-to-normal tissue ratio (T/NT) provides a valuable metric for assessing imaging contrast.

Table 1: Tumor-to-Background/Normal Tissue Ratios of CH1055 Conjugates



Probe	Tumor Model (Cell Line)	Mouse Strain	Imaging Time Post- Injection	Tumor-to- Backgroun d/Normal Tissue Ratio	Reference
CH1055-anti- EGFR Affibody	Squamous Cell Carcinoma (SAS)	Nude Mice	6 hours	~15	[4]
CH1055- 4Glu-AE105	Orthotopic Glioblastoma (GBM)	Nude Mice	96 hours	~2.7	

Experimental Protocols

Protocol 1: Synthesis of CH1055-NHS Ester

This protocol describes a general method for the synthesis of an N-hydroxysuccinimide (NHS) ester of **CH1055**, rendering it reactive towards primary amines on targeting ligands.

Materials:

- CH1055-acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- · Anhydrous Diethyl Ether
- Argon or Nitrogen gas
- Glass reaction vial with a magnetic stirrer
- Thin Layer Chromatography (TLC) supplies



Procedure:

- Reaction Setup: In a clean, dry glass reaction vial under an inert atmosphere (argon or nitrogen), dissolve CH1055-acid in anhydrous DMF.
- Activation: To the stirred solution, add N-Hydroxysuccinimide (NHS) (1.2 equivalents) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
- Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Precipitation: Precipitate the CH1055-NHS ester product by adding the filtrate to cold, anhydrous diethyl ether.
- Purification: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove any unreacted starting materials.
- Drying and Storage: Dry the final product under vacuum. Store the CH1055-NHS ester under desiccated conditions at -20°C to prevent hydrolysis.

Protocol 2: Conjugation of CH1055-NHS Ester to an Affibody Molecule

This protocol provides a general procedure for conjugating the amine-reactive **CH1055**-NHS ester to a targeting protein, such as an Affibody molecule, that contains available primary amine groups (e.g., lysine residues).

Materials:

- CH1055-NHS ester
- Affibody molecule with available primary amines
- Anhydrous Dimethyl Sulfoxide (DMSO)



- 0.1 M Sodium Bicarbonate buffer (pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Dissolve CH1055-NHS ester: Immediately before use, dissolve the CH1055-NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Prepare Affibody solution: Dissolve the Affibody molecule in 0.1 M sodium bicarbonate buffer (pH 8.3). The optimal protein concentration is typically between 1-10 mg/mL.
- Conjugation Reaction: Add the **CH1055**-NHS ester stock solution to the Affibody solution with gentle stirring. A typical molar excess of the NHS ester to the protein is 5-20 fold, but this should be optimized for the specific protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Purify the CH1055-Affibody conjugate from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
- Characterization: Characterize the conjugate by measuring the absorbance at 280 nm (for protein concentration) and the absorbance maximum of CH1055 to determine the degree of labeling.
- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: In Vivo NIR-II Tumor Imaging in Mice

This protocol outlines the general procedure for in vivo NIR-II fluorescence imaging of tumors in mice using a **CH1055**-based probe.

Materials:



- Tumor-bearing mice (e.g., nude mice with subcutaneous or orthotopic xenografts)
- CH1055-based imaging probe (e.g., CH1055-anti-EGFR Affibody)
- Sterile PBS
- Anesthesia (e.g., isoflurane)
- NIR-II imaging system equipped with an appropriate laser (e.g., 808 nm) and long-pass filter (e.g., >1000 nm)

Procedure:

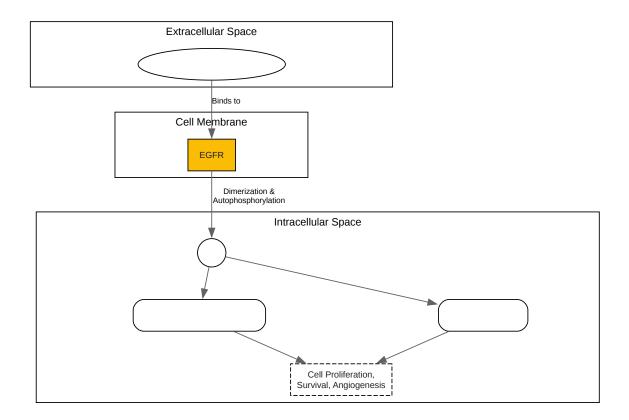
- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain anesthesia throughout the imaging procedure.
- Probe Administration: Administer the CH1055-based imaging probe via intravenous (tail vein) injection. The typical injection volume is 100-200 μL of a sterile PBS solution of the probe.
 The dose will depend on the specific probe and should be optimized (e.g., 60 μg for CH1055-affibody).
- Image Acquisition:
 - Position the mouse in the NIR-II imaging system.
 - Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 96 hours) to determine the optimal imaging window.
 - Use an 808 nm laser for excitation and a long-pass filter (e.g., >1000 nm or >1300 nm) to collect the NIR-II fluorescence signal.
 - Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
- Image Analysis:
 - Draw regions of interest (ROIs) over the tumor and a contralateral normal tissue area.
 - Quantify the fluorescence intensity in the ROIs.



- Calculate the tumor-to-background ratio (TBR) or tumor-to-normal tissue ratio (T/NT) by dividing the mean fluorescence intensity of the tumor ROI by that of the normal tissue ROI.
- Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues using the NIR-II imaging system to confirm the in vivo findings and assess biodistribution.

Visualizations Signaling Pathways and Experimental Workflow

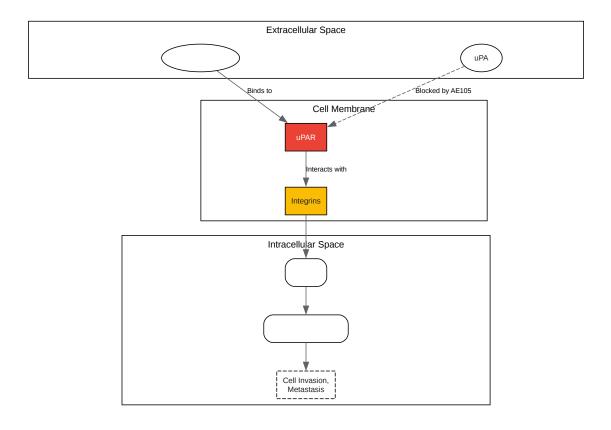
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for **CH1055**-based tumor imaging.



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Caption: EGFR Signaling Pathway Targeted by CH1055-anti-EGFR Affibody.

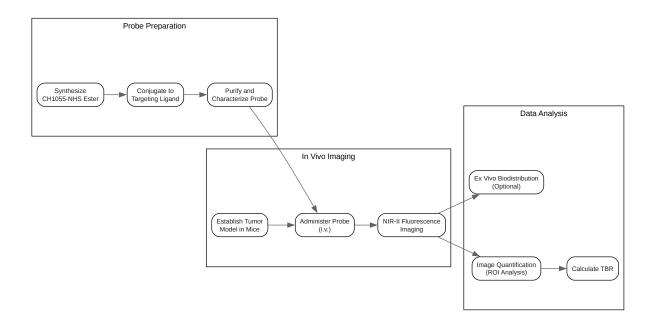




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Caption: uPAR Signaling Pathway Targeted by CH1055-AE105.





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Caption: General Experimental Workflow for **CH1055** Tumor Imaging.

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